molecular formula C17H15NO3 B1412636 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde CAS No. 2088525-41-9

1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde

Cat. No.: B1412636
CAS No.: 2088525-41-9
M. Wt: 281.3 g/mol
InChI Key: OCKKWNMQNVOVCO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the indole ring, with an aldehyde functional group at the 3-position of the indole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and indole.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and indole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Oxidation: The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to form the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Continuous Flow Oxidation: Implementing continuous flow processes for the oxidation step to enhance yield and reduce reaction time.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, PCC, MnO2.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carboxylic acid.

    Reduction: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • **1-(3,4-Dimethoxyphenyl

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-8-7-13(9-17(16)21-2)18-10-12(11-19)14-5-3-4-6-15(14)18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKWNMQNVOVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C32)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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